2-(3-Chloro-1h-1,2,4-triazol-1-yl)isonicotinic acid

CAS No.: 2090414-76-7

Cat. No.: VC2893779

Molecular Formula: C8H5ClN4O2

Molecular Weight: 224.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2090414-76-7 |

|---|---|

| Molecular Formula | C8H5ClN4O2 |

| Molecular Weight | 224.6 g/mol |

| IUPAC Name | 2-(3-chloro-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid |

| Standard InChI | InChI=1S/C8H5ClN4O2/c9-8-11-4-13(12-8)6-3-5(7(14)15)1-2-10-6/h1-4H,(H,14,15) |

| Standard InChI Key | DVEFJLNQCXRVAH-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=C1C(=O)O)N2C=NC(=N2)Cl |

| Canonical SMILES | C1=CN=C(C=C1C(=O)O)N2C=NC(=N2)Cl |

Introduction

Chemical Structure and Properties

Basic Identification and Structural Features

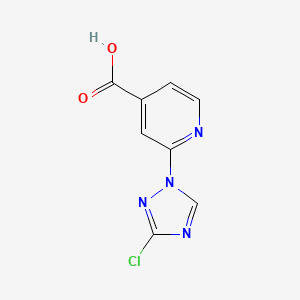

2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic acid is a heterocyclic compound characterized by its unique structural composition that includes both a pyridine ring (isonicotinic acid moiety) and a substituted 1,2,4-triazole ring system. This compound features a chlorine substituent at the 3-position of the triazole ring, which significantly influences its reactivity and biological properties.

The fundamental structure consists of:

-

A pyridine ring with a carboxylic acid group at the 4-position (isonicotinic acid component)

-

A 1,2,4-triazole ring attached at the 1-position to the 2-position of the pyridine ring

-

A chlorine atom at the 3-position of the triazole ring

Physical and Chemical Identification Data

The compound is comprehensively characterized by several chemical identifiers and physical properties as outlined in Table 1:

| Property | Value |

|---|---|

| CAS Number | 2090414-76-7 |

| Molecular Formula | C8H5ClN4O2 |

| Molecular Weight | 224.6 g/mol |

| IUPAC Name | 2-(3-chloro-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid |

| Standard InChI | InChI=1S/C8H5ClN4O2/c9-8-11-4-13(12-8)6-3-5(7(14)15)1-2-10-6/h1-4H,(H,14,15) |

| Standard InChIKey | DVEFJLNQCXRVAH-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=C1C(=O)O)N2C=NC(=N2)Cl |

| Physical Appearance | Crystalline solid |

The compound's physical and chemical properties are influenced by both the pyridine moiety and the 1,2,4-triazole system, creating a unique profile that contributes to its pharmaceutical potential.

Synthesis Methods

General Synthetic Approaches

The synthesis of 2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic acid typically involves strategic chemical reactions that integrate the triazole ring with the isonicotinic acid component. Several synthetic approaches have been documented in the literature, with variations in reagents, conditions, and intermediates.

The synthesis typically requires controlled reaction conditions including:

-

Temperature regulation

-

Appropriate solvent selection (commonly dimethylformamide or acetonitrile)

-

Precise reaction timing

-

Purification techniques

Biological Activities

Antimicrobial Properties

The primary documented biological activity of 2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic acid is its antimicrobial potential. Research indicates effectiveness against various bacterial strains, suggesting applications in antimicrobial therapy. The presence of the 1,2,4-triazole moiety likely contributes significantly to this activity, as triazole compounds are widely recognized for their antimicrobial properties .

The antimicrobial mechanism is thought to involve:

-

Interference with bacterial cell wall synthesis

-

Disruption of microbial enzyme systems

-

Possible interactions with bacterial DNA processes

Chemical Reactivity

Characteristic Reactions

The chemical reactivity of 2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic acid is determined by its functional groups, particularly the carboxylic acid moiety and the triazole ring system with its chlorine substituent. The compound can participate in various chemical transformations relevant to pharmaceutical development.

Key reaction types include:

-

Carboxylic acid esterification and amidation

-

Nucleophilic substitution reactions involving the chlorine substituent

-

Further functionalization of the heterocyclic rings

-

Formation of salts and coordination complexes

Derivative Development

The compound serves as a valuable starting material for the synthesis of derivatives with potentially enhanced pharmacological properties. These derivatives may demonstrate improved bioavailability, targeted activity, or reduced side effects compared to the parent compound.

Potential modifications include:

-

Conversion of the carboxylic acid to esters, amides, or other functional groups

-

Replacement of the chlorine with other substituents

-

Introduction of additional functional groups to the pyridine ring

-

Formation of metal complexes

Comparative Analysis

Structural Comparison with Related Compounds

2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic acid shares structural similarities with several related compounds that have established biological activities. Comparison with these compounds provides insights into structure-activity relationships and potential applications.

Table 2 presents a comparative analysis of related compounds:

Pharmacological Profile

The pharmacological profile of 2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic acid is influenced by both the isonicotinic acid component and the chloro-triazole moiety. The isonicotinic acid component has historical significance in pharmaceutical applications, particularly in treatments for tuberculosis . The addition of the chloro-triazole group potentially modifies and enhances these properties.

Evidence from related triazole compounds suggests potential interaction with:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume